molecular formula C20H17NO3S B2375011 (E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione CAS No. 865614-20-6

(E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione

Cat. No.: B2375011
CAS No.: 865614-20-6
M. Wt: 351.42
InChI Key: CTJOCVJEXKGWMK-FBRLRESOSA-N
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Description

“(E)-3-(4-methoxyphenyl)-5-((E)-2-methyl-3-phenylallylidene)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .


Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

Thiazolidine motifs have sulfur at the first position and nitrogen at the third position . The authors combined two active moieties TZD (thiazolidine-2,4-dione) and thiosemicarbazides, which contain an N–N–C(=S)–N structural fragment .


Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were established using physiochemical parameters and spectral techniques .

Scientific Research Applications

Pharmacophore Identification for ERK1/2 Inhibitors

Thiazolidine-2,4-dione derivatives have been studied for their potential as substrate-specific inhibitors targeting ERK1/2 in human leukemia cells. A shift in the ethoxy substitution on the phenyl ring of these compounds significantly improves their ability to inhibit cell proliferation and induce apoptosis, offering a new approach to developing ERK1/2 inhibitors (Li et al., 2009).

Anticancer and Antiproliferative Activities

Several thiazolidine-2,4-dione derivatives have exhibited anticancer properties. One study synthesized and evaluated such derivatives for their antiproliferative activity against human cancer cell lines, including leukemia and renal cancer (Izmest’ev et al., 2020). Another research focused on their application in treating various cancers, demonstrating the potential of these compounds in cancer therapy (Ashok & Vanaja, 2016).

Hypoglycemic Activity

Thiazolidine-2,4-diones have been explored for their hypoglycemic effects. Studies on analogs like rosiglitazone have shown positive results in insulin-induced adipocyte differentiation and in reducing blood sugar levels in diabetic models, suggesting their potential as therapeutic agents for diabetes (Oguchi et al., 2000).

Corrosion Inhibition

These compounds have also been investigated for their utility in corrosion inhibition. Studies demonstrate that thiazolidinedione derivatives can effectively inhibit mild steel corrosion in acidic environments, highlighting their potential in industrial applications (Yadav et al., 2015).

Antimicrobial Activity

Research has shown that thiazolidine-2,4-dione derivatives possess antimicrobial properties. Various derivatives have been synthesized and tested for their effectiveness against pathogenic bacterial and fungal strains, showing potential as antimicrobial agents (Stana et al., 2014).

Mechanism of Action

Thiazolidin-4-ones have been reported to be a potential scaffold to construct new molecules for medicinal chemistry . They show a wide range of biological activities, such as antidiabetic, antioxidant, antitubercular, antimicrobial, anticonvulsant, anticancer, antiprotozoal, and anti-inflammatory activities .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Properties

IUPAC Name

(5E)-3-(4-methoxyphenyl)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-14(12-15-6-4-3-5-7-15)13-18-19(22)21(20(23)25-18)16-8-10-17(24-2)11-9-16/h3-13H,1-2H3/b14-12+,18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJOCVJEXKGWMK-FBRLRESOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=O)S2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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